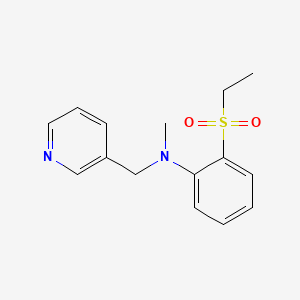
N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide, also known as CPD-F, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide is not fully understood. However, studies have suggested that N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide may act as a chelating agent, forming complexes with metal ions and facilitating catalytic reactions.
Biochemical and Physiological Effects:
N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide has been shown to have minimal toxicity in vitro and in vivo. However, further studies are needed to determine the long-term effects of N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide also has limitations, including its cost and limited availability.
Direcciones Futuras
There are several future directions for the study of N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide. One potential direction is the development of N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide-based anti-cancer drugs. Another potential direction is the synthesis of N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide-based materials with unique properties. Finally, further studies are needed to fully understand the mechanism of action of N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide and its potential applications in catalysis.
Métodos De Síntesis
N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide can be synthesized through a multistep process involving the reaction of 4-cyanopyridine-2-carboxylic acid with 3,4-dimethylfuran-2-carboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide has been identified as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In materials science, N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In catalysis, N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide has been used as a ligand for the synthesis of various metal complexes with potential applications in catalytic reactions.
Propiedades
IUPAC Name |
N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9-4-6-18-12(9)13(17)16(2)11-7-10(8-14)3-5-15-11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAWMWQPKXORHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(C)C2=NC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B6623997.png)
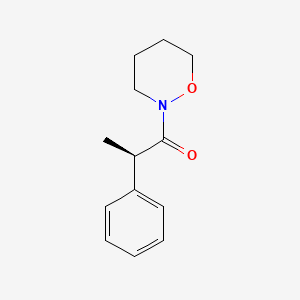
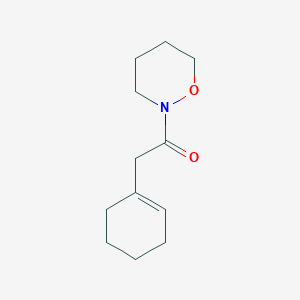
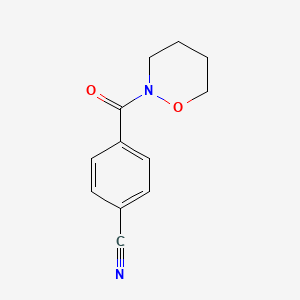
![5-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6624037.png)
![7-[4-Fluoro-3-(trifluoromethyl)phenoxy]-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6624051.png)
![N-(6-methylpyridin-2-yl)-2-[methyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B6624054.png)
![3-cyclopropyl-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6624069.png)

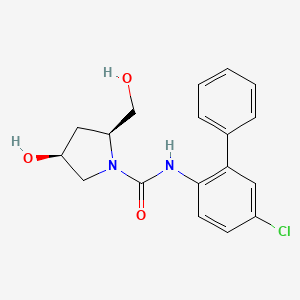
![(2S,3S)-2-[[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]amino]-3-methylpentanoic acid](/img/structure/B6624090.png)
![(4-Methoxyphenyl)-[4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B6624092.png)
![(2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid](/img/structure/B6624100.png)
